molecular formula C20H26O2 B026931 Benzestrol CAS No. 85-95-0

Benzestrol

Cat. No.: B026931
CAS No.: 85-95-0
M. Wt: 298.4 g/mol
InChI Key: DUTFBSAKKUNBAL-UHFFFAOYSA-N
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Description

Benzestrol is a phenylpropanoid.

Mechanism of Action

Target of Action

Benzestrol, a synthetic nonsteroidal estrogen of the stilbestrol group , primarily targets estrogen receptors (ERs), specifically ERα and ERβ . These receptors play a crucial role in the regulation of reproductive and secondary sexual characteristics.

Mode of Action

This compound interacts with its targets, the estrogen receptors, by binding to them. It is reported to have about 130% of the relative binding affinity of estradiol for the estrogen receptors . This binding triggers a series of cellular responses, mimicking the effects of natural estrogens.

Pharmacokinetics

As a synthetic estrogen, it is expected to be absorbed into the bloodstream, distributed to tissues expressing estrogen receptors, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

This compound, acting as a potent estrogen , can produce the same type of estrus in castrate rats when injected at 0.8 to 1.0 micrograms as when the rat was injected with 2.0 to 2.5 micrograms of estrone . This suggests that this compound can effectively increase estrogenic activity, even at lower doses.

Biochemical Analysis

Biochemical Properties

Benzestrol is a very potent estrogen . It has about 130% of the relative binding affinity of estradiol for the estrogen receptors . This high affinity allows this compound to interact with estrogen receptors and exert its effects.

Cellular Effects

This compound, like other estrogens, can have profound effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through binding interactions with estrogen receptors . This binding can lead to changes in gene expression and can influence various cellular processes.

Properties

IUPAC Name

4-[3-ethyl-4-(4-hydroxyphenyl)hexan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-4-19(14(3)15-6-10-17(21)11-7-15)20(5-2)16-8-12-18(22)13-9-16/h6-14,19-22H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTFBSAKKUNBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C(C)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861663
Record name 4,4'-(3-Ethylhexane-2,4-diyl)diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85-95-0
Record name Benzestrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzestrol [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-(3-Ethylhexane-2,4-diyl)diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZESTROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A27512LR47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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